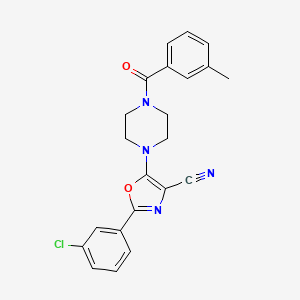

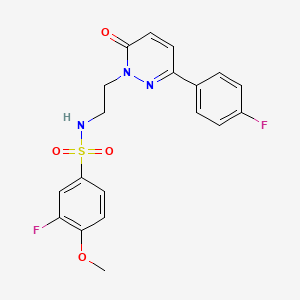

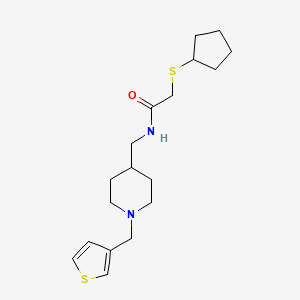

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a pyrimidine ring, which is a common structure in many bioactive molecules . Pyrimidine derivatives are found in numerous natural products and have applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .

Synthesis Analysis

While specific synthesis information for the requested compound was not found, related compounds, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, have been synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .

Molecular Structure Analysis

The molecular structure of the compound would likely be determined using techniques such as FTIR, 1H-NMR, and mass spectrometry, as is common for similar compounds .

Scientific Research Applications

Synthesis and Structural Analysis

- Novel compounds derived from dimethylpyrimidin derivatives have been synthesized, aiming at exploring their potential as COX-1/COX-2 inhibitors, showcasing significant analgesic and anti-inflammatory activities. These compounds exhibit a high degree of COX-2 selectivity, analogous to standard drugs like sodium diclofenac, highlighting their potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- In another study, compounds with a pyrrole(H) moiety were synthesized and analyzed for DNA binding properties. These compounds are designed to target specific DNA sequences, indicating their application in gene regulation and potential therapeutic uses (Chavda et al., 2010).

Biological Activity and Drug Development

- Research into CDK inhibitors has led to the development of 2-anilino-4-(thiazol-5-yl)pyrimidine compounds, demonstrating potent inhibition of cyclin-dependent kinase-2 (CDK2). These findings are crucial for cancer therapy, as CDK2 plays a significant role in cell cycle regulation (Wang et al., 2004).

- The synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlights its role as a histone deacetylase inhibitor, showcasing significant antitumor activity. This compound represents a promising avenue for cancer treatment through epigenetic modulation (Zhou et al., 2008).

Antimicrobial and Antifungal Applications

- A study on the antifungal effects of certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives against Aspergillus terreus and Aspergillus niger demonstrated that these compounds have potential as antifungal agents. This research opens new pathways for developing treatments against fungal infections (Jafar et al., 2017).

Material Science and Nanotechnology

- The development of anti-biofilm Fe3O4@C18-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate derivative core-shell nanocoatings represents a novel approach in combating biofilm-associated fungal infections. This research suggests the potential of incorporating bioactive compounds into nanocoatings for medical applications, particularly in reducing the risk of catheter-associated infections (Olar et al., 2020).

Mechanism of Action

properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6OS/c1-7-10(19-16-15-7)11(18)13-6-8-12-5-4-9(14-8)17(2)3/h4-5H,6H2,1-3H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLBNUJAOHYXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NC=CC(=N2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2978386.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2978395.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2978397.png)